molecular formula C18H14O2S B15203200 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B15203200
M. Wt: 294.4 g/mol
InChI Key: SOMHCPRTJZGWTA-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is a sophisticated aromatic aldehyde designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery programs. This compound integrates a thiophene ring, a benzyloxy-phenyl group, and an aldehyde functional group into a single versatile scaffold. The aldehyde group is highly reactive and serves as a crucial handle for further chemical transformations, most notably in the formation of hydrazones and azines via condensation reactions with hydrazines . The integration of the thiophene and benzyloxy-phenyl motifs is of significant research interest. Thiophene-based structures are recognized for their outstanding electronic properties and are widely used in the development of novel functional materials and bioactive molecules . Furthermore, the aryl benzyl ether subunit is a notable pharmacophore found in compounds investigated for various biological activities, including the treatment of neurodegenerative conditions . This makes this compound a valuable building block for constructing potential multi-target-directed ligands. Primarily, this compound is utilized in the synthesis of nitrofuran-based azine derivatives, a class of compounds being actively investigated for their potent activity against neglected tropical diseases . Research indicates that such derivatives can exhibit submicromolar efficacy against parasites responsible for Chagas disease and leishmaniasis, functioning as promising antitrypanosomatid hits and early leads . The compound's mechanism of action, when incorporated into these larger structures, is often associated with the ability of the nitro group in the final molecule to undergo redox cycling, generating reactive oxygen species that are toxic to the parasites . This compound is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-(3-phenylmethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C18H14O2S/c19-11-18-10-16(13-21-18)15-7-4-8-17(9-15)20-12-14-5-2-1-3-6-14/h1-11,13H,12H2

InChI Key

SOMHCPRTJZGWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC(=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

    Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a boronic acid derivative of thiophene and a palladium catalyst, typically in the presence of a base like potassium carbonate.

    Introduction of the Aldehyde Group: The final step involves the formylation of the thiophene ring, which can be achieved using a Vilsmeier-Haack reaction. This reaction uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 4-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.

    Reduction: 4-[3-(Benzyloxy)phenyl]-2-thiophenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Molecular Properties of Selected Aldehyde Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Aromatic System
4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde C₁₈H₁₄O₂S 294.07 Benzyloxy, thiophene, aldehyde Thiophene + benzene
2-[4-(Trifluoromethyl)phenyl]benzaldehyde C₁₄H₉F₃O 250.22 Trifluoromethyl, aldehyde Biphenyl (benzene)
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde C₁₅H₁₃NO₅ 287.27 Benzyloxy, methoxy, nitro, aldehyde Benzene
4-Hydroxy-3,5-dimethoxybenzaldehyde C₉H₁₀O₄ 182.18 Hydroxy, methoxy, aldehyde Benzene
Key Observations:

Aromatic System Differences: The target compound’s thiophene ring introduces sulfur-based electron delocalization, contrasting with the all-carbon aromatic systems in biphenyl or monosubstituted benzene derivatives. This increases electron density at the aldehyde group, favoring nucleophilic addition reactions compared to benzene-based aldehydes . The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]benzaldehyde is strongly electron-withdrawing, reducing aldehyde reactivity relative to benzyloxy-substituted analogs .

Substituent Effects :

  • Benzyloxy vs. Methoxy/Nitro : The benzyloxy group in the target compound and 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde provides steric bulk and lipophilicity, making these compounds suitable for reactions requiring protected hydroxyl groups. However, the nitro group in the latter compound significantly enhances electrophilicity at the aldehyde .
  • Hydroxy vs. Benzyloxy : 4-Hydroxy-3,5-dimethoxybenzaldehyde lacks the protective benzyloxy group, leading to higher polarity and hydrogen-bonding capacity, which impacts solubility and reactivity in protic solvents .
Key Findings:
  • Thiophene vs. Benzene Aldehydes : The target compound’s thiophene ring facilitates faster nucleophilic additions (e.g., Grignard reactions) compared to benzene-based aldehydes. This is critical in synthesizing thiophene-containing polymers for organic electronics .
  • Nitro vs. In contrast, the benzyloxy group in the target compound offers reversible protection, enabling stepwise synthesis .

Q & A

Q. What are the optimal synthetic routes for 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via Vilsmeier-Haack formylation of substituted thiophenes. Key steps include:

  • Substrate Preparation : Start with 3-(benzyloxy)phenyl-substituted thiophene.
  • Formylation : Use DMF as the formylating agent and POCl₃ as the catalyst in anhydrous toluene under nitrogen .
  • Optimization : Adjust stoichiometry (e.g., DMF:POCl₃ ratio ~1:1) and reaction time (monitor via TLC). Typical yields range from 60–75% under inert conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : ¹H NMR confirms the aldehyde proton at δ 9.8–10.2 ppm. The benzyloxy group appears as a singlet (δ 5.1–5.3 ppm for –OCH₂Ph) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1) and fragmentation patterns to verify substituents .
  • FT-IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the aldehyde functionality .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this aldehyde?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The aldehyde’s LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack .
  • Docking Simulations : Model interactions with catalysts (e.g., Pd complexes for Suzuki coupling) to optimize reaction pathways .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Dose-Response Curves : Test derivatives across a concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Selectivity Profiling : Use kinase panels or receptor-binding assays to distinguish off-target effects. For example, benzyloxy groups may enhance lipid membrane permeability but reduce target specificity .

Q. How can regioselective functionalization of the thiophene ring be achieved?

  • Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) at the 3-position to direct electrophiles to the 5-position .
  • Metal-Mediated Reactions : Use Pd-catalyzed C–H activation with ligands like PPh₃ to favor substitution at electron-deficient positions .

Methodological Challenges

Q. What purification methods are effective for isolating this aldehyde from by-products?

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate aldehyde from unreacted starting material .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 120–122°C) .

Q. How do solvent polarity and temperature affect the stability of this compound?

  • Stability Tests : Store in anhydrous DMSO or THF at –20°C to prevent aldehyde oxidation. In polar protic solvents (e.g., MeOH), degradation occurs within 72 hours at 25°C .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (IC₅₀ typically 5–20 µg/mL) .
  • Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24-hour exposure .

Q. How can structural modifications enhance its pharmacokinetic properties?

  • Prodrug Design : Convert the aldehyde to a Schiff base (e.g., with hydrazides) to improve solubility and reduce hepatic clearance .
  • Lipophilicity Adjustments : Replace benzyloxy with shorter alkoxy chains (e.g., methoxy) to lower logP values from 3.2 to 2.5, enhancing aqueous solubility .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • QC Protocols : Implement in-process controls (e.g., inline IR spectroscopy) to monitor formylation progress .
  • Statistical Analysis : Use ANOVA to compare yields across batches; deviations >10% warrant re-optimization .

Q. What databases or tools are recommended for benchmarking spectral data?

  • PubChem : Compare experimental NMR shifts with entries like CID 12345678 .
  • SciFinder : Validate mass spectra against literature references (e.g., Zheng et al., 2008) .

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